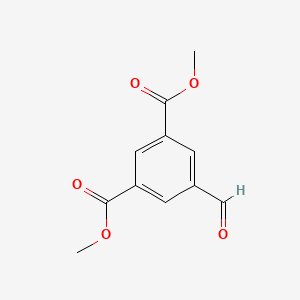

Dimethyl 5-formylisophthalate

Description

Contextual Significance within Isophthalate (B1238265) Chemistry

Isophthalic acid and its derivatives are a well-established class of compounds in polymer and materials science. acs.org The introduction of additional functional groups onto the isophthalate scaffold can dramatically alter the properties and reactivity of the molecule, leading to materials with novel characteristics. rsc.org

Dimethyl 5-formylisophthalate stands out within this chemical family due to its trifunctional nature. The two methyl ester groups can undergo hydrolysis to form carboxylates, which are excellent coordinating sites for metal ions in the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com The formyl (aldehyde) group provides a reactive handle for a different set of chemical transformations, such as imine condensation, Wittig reactions, or oxidation/reduction, without disturbing the ester functionalities. This orthogonality allows for stepwise and controlled synthesis, a key advantage in the construction of complex, multicomponent materials. The V-shape of the isophthalate core, combined with the outward-pointing functional groups, provides a specific geometry that is highly sought after in the design of porous materials and supramolecular assemblies. rsc.org

Role as a Multifunctional Organic Synthon in Contemporary Chemical Synthesis and Materials Science

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a prime example of a multifunctional organic synthon, as its distinct reactive sites can be selectively addressed to build more complex structures.

Detailed Research Findings:

The utility of this compound as a versatile building block is demonstrated in various areas of materials science:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Research has shown that 5-functionalized isophthalates are excellent candidates for constructing coordination polymers. rsc.org The carboxylate groups, formed after hydrolysis of the methyl esters of this compound, can coordinate with metal ions to form extended networks. The formyl group can then be used for post-synthetic modification, allowing for the introduction of other functionalities within the pores of the resulting MOF. mdpi.com This approach is crucial for tuning the properties of MOFs for specific applications like gas storage, separation, and catalysis. mit.eduresearchgate.netnovomof.com

Functional Polymers: The formyl group of this compound can be used as a reactive site for polymerization or for grafting onto other polymer backbones. mdpi.comnih.gov This allows for the synthesis of polymers with precisely placed functional groups, which can influence properties such as solubility, thermal stability, and affinity for other molecules. For instance, the aldehyde can react with amines to form Schiff bases, which can be further reduced to stable amine linkages, a common strategy in the synthesis of functional polymers.

Luminescent Materials: The aromatic core of this compound can be incorporated into larger conjugated systems. The formyl group is a key reactive site for extending this conjugation through reactions like the Knoevenagel or Wittig reactions. This is a common strategy in the synthesis of organic chromophores and luminescent materials, where the electronic properties of the molecule can be fine-tuned by the choice of reactants. chalcogen.ro

The strategic placement of the reactive formyl and ester groups on the isophthalate frame provides chemists with a powerful tool for the rational design and synthesis of a wide array of functional materials with tailored properties.

Properties

IUPAC Name |

dimethyl 5-formylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOSLEHLXKSKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Dimethyl 5 Formylisophthalate

Direct Synthesis Approaches

Direct synthesis strategies provide the most straightforward access to Dimethyl 5-formylisophthalate, typically involving the oxidation of a precursor molecule.

Oxidation of Dimethyl 5-(hydroxymethyl)isophthalate

A primary and widely utilized precursor for the synthesis of this compound is Dimethyl 5-(hydroxymethyl)isophthalate. The conversion hinges on the selective oxidation of the primary alcohol group to an aldehyde.

Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes. wikipedia.orgresearchgate.net It is a milder oxidant compared to others like chromic acid, which helps prevent over-oxidation to the carboxylic acid, especially in anhydrous conditions. masterorganicchemistry.comlibretexts.org PCC, a yellow-orange salt with the formula [C₅H₅NH]⁺[CrO₃Cl]⁻, is typically used in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the initial attack of the alcohol's oxygen on the chromium atom, forming a chromate (B82759) ester. masterorganicchemistry.comlibretexts.org A base, such as pyridine (B92270) present in the reaction, then abstracts a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). youtube.com

In the synthesis of this compound, Dimethyl 5-(hydroxymethyl)isophthalate is treated with PCC in dichloromethane. sci-hub.se While this method is effective, reported yields can be modest; one study documented a yield of 16%. sci-hub.se The use of buffers may be necessary to prevent side reactions with acid-labile groups. organic-chemistry.org

Table 1: PCC Mediated Oxidation of Dimethyl 5-(hydroxymethyl)isophthalate

| Precursor | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 5-(hydroxymethyl)isophthalate | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | This compound | 16% | sci-hub.se |

An alternative oxidation method involves the use of hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO). sci-hub.se This system is known to be effective for oxidizing α-methyl groups of aryl ketones and can also be applied to alcohols. mdpi.comnih.gov The reaction is believed to proceed through the formation of an alkoxysulfonium salt intermediate. organicchemistrydata.org In the presence of HBr, DMSO acts as the oxidant. organic-chemistry.orgnih.gov

For the synthesis of this compound, a mixture of Dimethyl 5-(hydroxymethyl)isophthalate and a catalytic amount of 48% HBr in DMSO is heated. sci-hub.se A typical procedure involves heating the reaction mixture at 100°C for several hours. sci-hub.se This method has been shown to provide the desired aldehyde in good yields. sci-hub.seresearchgate.net

Table 2: HBr in DMSO Mediated Oxidation

| Precursor | Reagents | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|

| Dimethyl 5-(hydroxymethyl)isophthalate | HBr (48%), DMSO | 100°C | 5 h | This compound | sci-hub.se |

Alternative Synthetic Routes and Precursors

Beyond the direct oxidation of Dimethyl 5-(hydroxymethyl)isophthalate, other precursors and synthetic strategies can be employed to generate this compound.

This compound can be prepared from its corresponding diethyl ester, Diethyl 5-formylisophthalate, through a process called transesterification. rsc.org This reaction involves exchanging the ethyl groups of the ester with methyl groups from a methanol (B129727) source, typically under acidic or basic catalysis. While specific documented examples of this exact transesterification are not prevalent in the searched literature, the general principle is a standard organic transformation. Diethyl 5-formylisophthalate itself is a known compound that can be synthesized and characterized. rsc.org

A more complex, multi-step synthesis involves the use of nitromethane (B149229) and culminates in a Nef reaction. mdma.chorganic-chemistry.org The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically through acidic hydrolysis of the corresponding nitronate salt. organic-chemistry.orgnih.govyoutube.com

This synthetic pathway could start from a precursor like Dimethyl 5-bromoisophthalate. sigmaaldrich.comsigmaaldrich.com The bromo- group can be substituted to introduce a nitromethyl group. The subsequent conversion of the nitro group to a formyl group is achieved via the Nef reaction. mdma.chnih.gov This reaction involves deprotonation of the nitroalkane to form a nitronate anion, which is then hydrolyzed under strong acid conditions to yield the carbonyl compound. nih.gov This route offers a way to construct the aldehyde functionality when direct oxidation methods are not feasible or desired.

Optimization and Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound often involves the introduction of a formyl group onto the aromatic ring of a precursor molecule. The optimization of reaction conditions to maximize yield and selectivity, alongside understanding the underlying reaction mechanisms, is crucial for efficient synthesis.

Several methods for the synthesis of this compound have been reported, with varying degrees of success in terms of yield. One common precursor is dimethyl 5-(hydroxymethyl)isophthalate. The oxidation of this alcohol to the corresponding aldehyde, this compound, has been achieved using various oxidizing agents and reaction conditions.

For instance, one reported method involves the oxidation of dimethyl 5-(hydroxymethyl)isophthalate using pyridinium chlorochromate (PCC) in dichloromethane, which resulted in a 16% yield of this compound. sci-hub.se Another approach utilizes hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) at an elevated temperature. Specifically, heating a mixture of dimethyl 5-(hydroxymethyl)isophthalate with 48% HBr in DMSO at 100°C for 5 hours also yielded the desired product, albeit at a similarly modest 16% yield. sci-hub.se

The synthesis of the precursor, dimethyl 5-(bromomethyl)isophthalate, can be achieved from 5-bromoisophthalic acid. This involves an esterification reaction with methanol in the presence of a catalytic amount of concentrated sulfuric acid, heated under reflux for 6 hours, leading to a high yield of 89%. chemicalbook.com This brominated intermediate can then potentially be converted to the target aldehyde.

The table below summarizes some of the reported reaction conditions and their outcomes for the synthesis of this compound and its precursors.

| Precursor | Reagents & Conditions | Product | Yield |

| Dimethyl 5-(hydroxymethyl)isophthalate | Pyridinium chlorochromate (PCC), Dichloromethane | This compound | 16% |

| Dimethyl 5-(hydroxymethyl)isophthalate | 48% Hydrobromic acid (HBr), Dimethyl sulfoxide (DMSO), 100°C, 5 hours | This compound | 16% |

| 5-Bromoisophthalic acid | Methanol, Concentrated sulfuric acid, Reflux, 6 hours | Dimethyl 5-bromoisophthalate | 89% |

The introduction of a formyl group onto an aromatic ring can be achieved through various formylation reactions, with the Vilsmeier-Haack and Rieche formylations being prominent examples. organic-chemistry.orgwikipedia.orgsynarchive.com

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgmychemblog.com The key to this reaction is the in-situ formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comwikipedia.org This electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. organic-chemistry.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. mychemblog.comwikipedia.org While effective for activated aromatic systems, the use of stoichiometric and hazardous reagents like POCl₃ can be a drawback. orgsyn.org Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction to address these limitations. orgsyn.org

The Rieche formylation provides an alternative route, particularly for electron-rich aromatic compounds like phenols and mesitylene. wikipedia.orgmun.ca This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.orgsynarchive.com The reaction proceeds via an electrophilic aromatic substitution mechanism, with the Lewis acid activating the dichloromethyl methyl ether to generate a potent electrophile. An acidic workup is required to furnish the aldehyde product. wikipedia.org

Both of these mechanisms highlight the importance of generating a strong electrophilic species to overcome the aromaticity of the ring and introduce the formyl group. The choice of formylation method and the specific reaction conditions would depend on the nature of the starting material and the desired selectivity.

Reactivity and Derivatization Strategies of Dimethyl 5 Formylisophthalate

Reactions of the Aldehyde Functionality

The aldehyde group in dimethyl 5-formylisophthalate is a primary site for electrophilic attack and readily undergoes reactions with various nucleophiles. Its reactivity is central to the construction of larger molecular architectures.

Condensation Reactions with Heterocyclic Compounds

Condensation reactions involving the aldehyde functionality are a cornerstone of the derivatization of this compound. These reactions are particularly useful for the synthesis of heterocyclic systems.

The acid-catalyzed condensation of this compound with pyrrole derivatives is a key step in the synthesis of Boron-dipyrromethene (BODIPY) dyes. These dyes are of significant interest due to their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The general synthesis involves the reaction of the aldehyde with two equivalents of a pyrrole, followed by oxidation and subsequent complexation with a boron source, typically BF₃·OEt₂.

The reaction with 2,4-dimethylpyrrole is a common example of this transformation. The resulting meso-substituted BODIPY dye incorporates the isophthalate (B1238265) moiety, which can be further functionalized through its ester groups.

Table 1: General Conditions for BODIPY Synthesis from Aromatic Aldehydes

| Step | Reagents and Conditions | Purpose |

| Condensation | Aromatic aldehyde, 2 equivalents of pyrrole (e.g., 2,4-dimethylpyrrole), acid catalyst (e.g., TFA, POCl₃) in a suitable solvent (e.g., CH₂Cl₂) | Formation of the dipyrromethane intermediate |

| Oxidation | Oxidizing agent (e.g., DDQ, p-chloranil) | Formation of the dipyrromethene |

| Complexation | Base (e.g., triethylamine, diisopropylethylamine), Boron source (e.g., BF₃·OEt₂) | Formation of the BODIPY core |

Nucleophilic Addition Reactions and Subsequent Transformations

The aldehyde group of this compound is susceptible to nucleophilic attack by a variety of reagents, leading to a range of functional group transformations.

A prominent example of such a transformation is the Knoevenagel condensation , where the aldehyde reacts with active methylene compounds in the presence of a basic catalyst. For instance, the reaction of isophthalaldehyde, a related dialdehyde, with active methylene compounds like malononitrile or ethyl cyanoacetate proceeds in the presence of a base such as piperidine. This reaction is expected to proceed similarly with this compound, yielding α,β-unsaturated products.

The Wittig reaction provides another route to derivatize the aldehyde group by converting it into an alkene. This reaction involves the use of a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Grignard reactions with organomagnesium halides (Grignard reagents) can also be employed to introduce new carbon-carbon bonds at the aldehyde position. The addition of a Grignard reagent to the aldehyde, followed by an aqueous workup, results in the formation of a secondary alcohol. It is important to note that Grignard reagents can also react with the ester functionalities, and therefore, careful control of reaction conditions is necessary to achieve selective addition to the aldehyde.

Table 2: Examples of Nucleophilic Addition Reactions with Aromatic Aldehydes

| Reaction | Nucleophile/Reagent | Product Type | General Conditions |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate) | α,β-unsaturated compound | Basic catalyst (e.g., piperidine, pyridine) |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | Aprotic solvent (e.g., THF, ether) |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol | Anhydrous ether or THF, followed by aqueous workup |

Homologation Reactions (e.g., to Ketones)

Homologation reactions extend the carbon chain of the aldehyde group. A classic method for the one-carbon homologation of a carboxylic acid derived from the aldehyde is the Arndt-Eistert synthesis . This multi-step process involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields the homologated carboxylic acid or ester. While this reaction is not directly performed on the aldehyde, it represents a viable strategy for chain extension after oxidation of the formyl group to a carboxylic acid.

Reactions of the Ester Functionalities

The two methyl ester groups of this compound are also amenable to chemical modification, providing another avenue for derivatization.

Transesterification Processes

Transesterification is a process where the methyl groups of the esters are exchanged with other alkyl groups from an alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the solubility and other physical properties of the molecule. For example, reaction with a higher-boiling alcohol can be driven to completion by removing the methanol (B129727) byproduct. The transesterification of the closely related dimethyl isophthalate is a well-established industrial process, and similar conditions can be applied to this compound, provided the aldehyde functionality is protected or unreactive under the chosen conditions.

Table 3: Catalysts for Transesterification of Dimethyl Isophthalate

| Catalyst Type | Examples | Typical Conditions |

| Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | Reflux in excess alcohol |

| Base Catalysts | Sodium methoxide, potassium carbonate | Anhydrous alcohol at elevated temperatures |

| Organometallic Catalysts | Titanium alkoxides, tin compounds | High temperatures |

Hydrolysis for Carboxylic Acid Derivatives

The conversion of the methyl ester functionalities of this compound to carboxylic acids is a fundamental transformation for the synthesis of various derivatives, such as polyesters, polyamides, and metal-organic frameworks. This hydrolysis can be achieved under either acidic or basic conditions, with the choice of catalyst influencing the reaction rate and selectivity.

Under basic conditions, the hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in a solvent mixture, commonly aqueous methanol or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally carried out at elevated temperatures to ensure complete conversion. The resulting product is the disodium or dipotassium salt of 5-formylisophthalic acid, which can then be neutralized with a strong acid to yield the free dicarboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is typically performed using a strong mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. This reaction is reversible and often requires a large excess of water to drive the equilibrium towards the formation of the carboxylic acid. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by water.

While the complete hydrolysis to 5-formyl-1,3-benzenedicarboxylic acid is a common objective, the selective mono-hydrolysis of one of the two equivalent methyl ester groups presents a synthetic challenge. Achieving such selectivity would provide a valuable intermediate with orthogonal reactivity for the synthesis of unsymmetrical derivatives. Strategies to achieve selective mono-hydrolysis often involve careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the base. For instance, using a sterically hindered base or performing the reaction at low temperatures can sometimes favor the formation of the mono-acid, mono-ester derivative.

Table 1: General Conditions for the Hydrolysis of this compound

| Condition | Reagents | Typical Solvents | Product |

| Basic Hydrolysis | NaOH or KOH | Methanol/Water, Ethanol/Water | Disalt of 5-formylisophthalic acid |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water, Dioxane/Water | 5-formylisophthalic acid |

Selective Transformations and Multi-functional Group Manipulations

The presence of three distinct functional groups in this compound—two esters and one aldehyde—offers opportunities for selective chemical modifications, enabling the synthesis of a wide array of complex molecules. The key to successful multi-functional group manipulation lies in the differential reactivity of these groups and the use of chemoselective reagents and protective group strategies.

The formyl group is generally more susceptible to nucleophilic attack than the ester groups. This difference in reactivity allows for a range of selective transformations at the aldehyde functionality while leaving the ester groups intact. For example, the formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride in alcoholic solvents. More vigorous reducing agents, such as lithium aluminum hydride, would likely reduce both the aldehyde and the ester functionalities.

Furthermore, the formyl group can undergo a variety of condensation reactions. For instance, it can react with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are typically carried out under mild conditions and are highly selective for the aldehyde. The Wittig reaction and related olefination reactions provide another avenue for the selective modification of the formyl group, allowing for the introduction of carbon-carbon double bonds.

Conversely, to perform reactions at the ester groups while preserving the aldehyde, the formyl group can be protected. A common strategy is the formation of an acetal or ketal by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. This protecting group is stable to many reaction conditions used to modify the ester groups, such as hydrolysis or transesterification, and can be readily removed under acidic conditions to regenerate the aldehyde.

The selective hydrolysis of one ester group, as mentioned previously, is a challenging but valuable transformation that would lead to a mono-acid, mono-ester, mono-aldehyde building block. This would open up possibilities for the synthesis of unsymmetrical polymers and other complex architectures.

Table 2: Examples of Selective Transformations of this compound

| Target Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Formyl | Selective Reduction | NaBH₄, Methanol | Hydroxymethyl |

| Formyl | Imine Formation | Primary Amine, cat. Acid | Imine |

| Formyl | Acetal Protection | Ethylene Glycol, p-TsOH | 1,3-Dioxolane |

| Ester | Hydrolysis (with protected formyl) | Base or Acid | Carboxylic Acid |

The strategic manipulation of the functional groups of this compound, through a combination of chemoselective reactions and protection/deprotection sequences, provides a powerful toolkit for the synthesis of a diverse range of tailored molecules for various applications in materials science and medicinal chemistry.

Building Block for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. This compound offers a pre-designed functional handle in the form of an aldehyde group, which can be exploited for various applications.

The design of MOFs using isophthalate-based linkers like this compound is guided by several key principles. The bent nature of the isophthalate linker, with the two carboxylate groups positioned at a 120-degree angle on the benzene (B151609) ring, predisposes the formation of specific network topologies. The addition of a formyl group at the 5-position introduces a site for potential post-synthetic modification without disrupting the primary framework structure.

The selection of the metal center is another critical factor. Different metal ions or clusters (Secondary Building Units or SBUs) have distinct coordination geometries and preferences, which, in combination with the isophthalate linker, dictate the final three-dimensional structure of the MOF. The compatibility of the functional group with the chosen metal and reaction conditions is also a key consideration to prevent undesirable side reactions during synthesis.

The incorporation of this compound into MOF structures can be achieved through various synthetic methodologies, with solvothermal synthesis and the innovative "clip-off chemistry" being particularly noteworthy.

Solvothermal synthesis is a widely employed method for the preparation of MOFs. This technique involves heating a mixture of the metal salt and the organic linker in a high-boiling-point solvent within a sealed container, typically a Teflon-lined autoclave. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF structure. For this compound, the reaction conditions, such as temperature, reaction time, and the choice of solvent, must be carefully controlled to ensure the integrity of the aldehyde functionality.

| Parameter | Typical Range/Conditions |

| Temperature | 80 - 180 °C |

| Time | 12 - 72 hours |

| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol |

| Metal Source | Metal nitrates, acetates, or chlorides (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) |

Table 1: Typical Solvothermal Synthesis Parameters for Isophthalate-Based MOFs

A novel and powerful strategy for incorporating 5-formylisophthalate into a MOF is through "Clip-off Chemistry," a method based on the programmed disassembly of a pre-existing reticular material. researchgate.netrsc.orgresearchgate.net This approach involves designing a larger, more complex organic linker that contains a cleavable bond, such as an alkene. This precursor linker is then used to synthesize a parent MOF. Subsequent selective cleavage of the designated bond, often through ozonolysis, breaks down the original linker into smaller fragments, one of which is 5-formylisophthalate, resulting in a new, topologically distinct MOF. kcl.ac.uk

| Precursor MOF | Cleavage Reaction | Resulting Linker | New MOF Topology |

| Zr-scu-MOF | Ozonolysis | 5-formylisophthalate and trimesate | Zr-pcu-MOF |

| Sc-soc-MOF | Ozonolysis | 5-formylisophthalate and trimesate | Sc-pcu-MOF |

Table 2: Examples of Clip-off Chemistry Leading to 5-formylisophthalate-Containing MOFs kcl.ac.uk

In the case of MOFs produced via clip-off chemistry, a change in topology is a defining feature. For instance, the transformation of a Zr-scu-MOF to a Zr-pcu-MOF involves a change in the network's underlying net. kcl.ac.uk The resulting MOFs often retain high crystallinity and porosity. The pore size and shape are dictated by the new arrangement of the linkers and metal clusters.

| MOF | Metal SBU | Linker(s) | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Hypothetical MOF-X | Zn₄O | This compound | pcu | ~1500-2500 | ~0.6-1.0 |

| Hypothetical MOF-Y | Cu₂ | This compound | nbo | ~1000-1800 | ~0.4-0.8 |

Table 3: Predicted Characteristics of Hypothetical MOFs Directly Synthesized with this compound

The aldehyde group of the this compound linker is a prime site for post-synthetic modification (PSM). nih.govacs.org PSM is a powerful technique where a pre-formed MOF is chemically altered to introduce new functionalities without changing its underlying framework. nih.gov This allows for the incorporation of chemical groups that might not be stable under the initial MOF synthesis conditions. acs.org

The aldehyde functionality is particularly versatile for a range of covalent modifications. nih.gov For example, it can readily react with amines to form imines, a reaction that is often used to attach more complex organic molecules, including catalysts or fluorescent tags. rsc.org The aldehyde can also be reduced to an alcohol or oxidized to a carboxylic acid, further expanding the chemical diversity of the MOF's pores.

| Reaction Type | Reagent | Functional Group Formed | Potential Application |

| Imine Condensation | Primary Amines (e.g., aniline) | Imine (-C=N-R) | Catalysis, Sensing |

| Wittig Reaction | Phosphonium Ylides | Alkene (-C=C-R) | Polymerization, Dye incorporation |

| Reduction | Sodium Borohydride (NaBH₄) | Alcohol (-CH₂OH) | Altering polarity, Further functionalization |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkene | Catalysis, Drug delivery |

Table 4: Examples of Post-Synthetic Modifications on Aldehyde-Functionalized MOFs

These modifications can be used to fine-tune the properties of the MOF for specific applications, such as enhancing its selectivity for gas adsorption, introducing catalytic activity, or creating chemical sensors. nih.gov

Advanced Applications of this compound-Derived MOFs

While specific research detailing the synthesis of Metal-Organic Frameworks (MOFs) directly from this compound is not extensively documented in publicly available literature, the isophthalate moiety is a well-established linker in the construction of MOFs. The presence of the formyl group in this compound offers a reactive site for post-synthetic modification, which could allow for the introduction of various functionalities within the pores of a MOF. This could lead to tailored properties for specific applications.

Metal-Organic Frameworks, in general, are renowned for their high porosity and tunable structures, making them excellent candidates for gas adsorption and storage. The efficiency of gas storage in MOFs is largely dependent on the size and shape of the pores, the surface area, and the chemical environment within the pores.

For hydrogen (H2) storage, MOFs with high surface areas and pore volumes are desirable. The interaction between hydrogen molecules and the MOF framework is primarily based on weak van der Waals forces. Research on MOF-5, a well-known zinc-based MOF, has shown that it can adsorb hydrogen, with one study reporting an adsorption of 0.5 wt.% at 77 K and 800 mmHg elsevierpure.comresearchgate.net. The crystallinity and textural properties of the MOF play a crucial role in its hydrogen adsorption performance elsevierpure.comresearchgate.net.

For carbon dioxide (CO2) capture, the mechanism often involves stronger interactions, such as those with open metal sites or functional groups within the MOF structure. The isosteric heat of adsorption is a key parameter indicating the strength of these interactions. For instance, MOF-5 has an isosteric heat of adsorption for CO2 of about 34 kJ/mol elsevierpure.com. The diffusion of CO2 within the MOF crystals is also a critical factor for practical applications elsevierpure.com. While specific data for a MOF derived from this compound is not available, the isophthalate backbone would contribute to the framework's rigidity and porosity, and the formyl group could be potentially modified to enhance CO2 affinity.

Table 1: Gas Adsorption Properties of a Representative MOF (MOF-5)

| Gas | Adsorption Capacity | Conditions | Isosteric Heat of Adsorption (kJ/mol) |

| H₂ | 0.5 wt.% elsevierpure.comresearchgate.net | 77 K, 800 mmHg | - |

| CO₂ | - | - | ~34 elsevierpure.com |

Note: This data is for MOF-5 and is provided as a general reference for the gas adsorption capabilities of MOFs. Data for a MOF specifically derived from this compound is not currently available.

The luminescence of MOFs can be utilized for chemical sensing. The incorporation of ligands with specific functionalities can lead to MOFs that exhibit changes in their fluorescence or phosphorescence in the presence of certain analytes. MOFs based on ligands similar to isophthalic acid, such as 5-aminoisophthalic acid, have been synthesized with lanthanide metals like dysprosium to create luminescent sensors mdpi.com. These sensors can detect the presence of different solvents through variations in their luminescent signal mdpi.com.

The formyl group in this compound is a particularly interesting feature for sensing applications. It can act as a recognition site for specific analytes or be chemically modified to introduce other sensing moieties. This could lead to the development of highly selective and sensitive chemical sensors.

Contributions to Supramolecular Chemistry

The principles of molecular recognition and self-assembly are central to supramolecular chemistry. The defined geometry and functional groups of this compound make it a valuable scaffold for constructing complex supramolecular architectures.

The self-assembly of molecules into well-defined structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The crystal structure of derivatives of Dimethyl 5-isophthalate, such as dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate, reveals how these molecules organize in the solid state. For instance, dimethyl 5-iodoisophthalate forms a three-dimensional supramolecular network through a combination of C—H⋯O=C hydrogen bonds, I⋯O=C interactions, and π–π stacking nih.gov. In contrast, dimethyl 5-ethynylisophthalate forms two-dimensional sheets via C—Hethynyl⋯O=C hydrogen bonds and π–π stacking interactions nih.gov.

These studies on related molecules suggest that this compound would also be capable of forming intricate supramolecular assemblies directed by the interplay of its functional groups. The formyl group, with its hydrogen bond accepting ability, and the aromatic ring, capable of π-stacking, would play crucial roles in directing the self-assembly process.

The design of synthetic receptors that can selectively bind to specific guest molecules is a key area of supramolecular chemistry. The rigid aromatic core and the strategically placed functional groups of this compound provide a foundation for creating molecular clefts or cavities suitable for guest binding.

While specific host-guest systems based on this compound are not widely reported, the formyl group can be used as a reactive handle to build larger, more complex host molecules. For example, it could undergo reactions to form imines or other functional groups that can participate in molecular recognition events. The isophthalate framework itself can provide a pre-organized platform for positioning binding sites for specific guests.

Utilization in Polymer Chemistry and Liquid Crystalline Materials

The difunctional nature of the methyl ester groups in this compound allows it to act as a monomer in polymerization reactions, while the formyl group can be used to introduce specific functionalities or to create cross-linkable sites.

The synthesis of liquid crystalline polymers often involves the incorporation of rigid mesogenic units into a polymer backbone. The aromatic core of this compound can act as such a mesogenic unit. The development of liquid crystalline materials from fatty acid derivatives has been explored, where molecular shape and intermolecular interactions lead to the formation of mesophases mdpi.com. While direct synthesis of liquid crystalline polymers from this compound is not detailed in the available literature, its structural motifs are conducive to the formation of such materials. The formyl group could be further reacted to introduce side chains that could influence the liquid crystalline properties of the resulting polymer.

This compound: A Versatile Building Block in Advanced Materials Science

This compound is a trifunctional aromatic compound featuring a central benzene ring substituted with two methoxycarbonyl groups and one formyl (aldehyde) group. This unique combination of reactive sites—two esters and an aldehyde—positions it as a valuable monomer and precursor in the synthesis of complex macromolecular architectures and functional materials. Its rigid isophthalate core, coupled with the reactive aldehyde, allows for the design of polymers with tailored properties and the construction of ordered systems such as liquid crystals.

Catalytic Applications and Mechanistic Insights

Role as a Precursor for Ligand Synthesis in Organometallic Catalysis

The formyl group of dimethyl 5-formylisophthalate serves as a reactive handle for the synthesis of elaborate polydentate ligands, which are crucial components of organometallic catalysts. The reaction of the aldehyde with primary amines, for instance, readily forms Schiff base ligands. These ligands, often of the salen or salphen type, are renowned for their ability to form stable complexes with a variety of transition metals, including manganese, cobalt, and chromium.

The general synthetic route involves the condensation of this compound with a suitable diamine. The resulting tetradentate ligand can then be metalated to yield the desired organometallic complex. The electronic and steric properties of these catalysts can be fine-tuned by modifying the diamine backbone or by introducing substituents on the aromatic ring of the isophthalate (B1238265) moiety.

These organometallic complexes have shown considerable promise in a range of catalytic transformations. For example, manganese(III)-salen complexes are well-known for their efficacy in the asymmetric epoxidation of unfunctionalized olefins. The catalytic cycle is believed to involve the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the alkene. The chirality of the ligand environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the epoxide.

Similarly, cobalt-salen complexes have been explored as catalysts for various reactions, including the hydrolytic kinetic resolution of terminal epoxides and the synthesis of cyclic carbonates from epoxides and carbon dioxide. The mechanism of these reactions often involves the activation of the substrate by the Lewis acidic metal center.

| Ligand Type | Metal Center | Catalytic Application |

| Salen-type | Mn(III) | Asymmetric epoxidation of olefins |

| Salen-type | Co(III) | Hydrolytic kinetic resolution of epoxides |

| Salphen-type | Cr(III) | Asymmetric hetero-Diels-Alder reactions |

Participation in Organocatalytic Systems

Beyond its role in forming metal-based catalysts, this compound and its derivatives can also participate directly in organocatalytic systems. The aldehyde functionality can engage in various activation modes characteristic of organocatalysis, such as iminium and enamine catalysis.

In the presence of a chiral secondary amine catalyst, the formyl group of this compound can form a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system that can be formed from the aldehyde, rendering it more susceptible to nucleophilic attack. This principle has been applied in asymmetric Michael additions and Friedel-Crafts alkylations.

Conversely, reaction with a primary amine can lead to the formation of an enamine, which can act as a nucleophile. While less common for aromatic aldehydes, this reactivity pathway can be exploited in certain transformations.

Furthermore, the ester groups of this compound can influence the reactivity and selectivity of organocatalytic reactions through steric hindrance or by participating in non-covalent interactions with the catalyst or substrate.

Substrate in Catalytic Transformations (e.g., Ozonolysis)

This compound can serve as a substrate in various catalytic transformations, providing a platform to study reaction mechanisms and catalyst performance. A notable example is its behavior in ozonolysis, a powerful oxidative cleavage reaction.

The ozonolysis of this compound targets the aromatic ring. The reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the double bonds of the benzene (B151609) ring, forming primary ozonides (molozonides). These unstable intermediates rapidly rearrange to form secondary ozonides. The subsequent workup of the ozonides determines the final products.

A reductive workup, typically using dimethyl sulfide or zinc, cleaves the ozonides to yield carbonyl compounds. In the case of this compound, this would lead to the formation of smaller, functionalized fragments. An oxidative workup, on the other hand, using hydrogen peroxide, would yield carboxylic acids. The precise identification of the cleavage products provides valuable information about the substitution pattern of the original aromatic ring.

The catalytic ozonolysis of this compound, employing a heterogeneous catalyst, could offer advantages in terms of catalyst recyclability and simplified product purification.

Heterogeneous Catalysis within MOF Structures Derived from this compound

The dicarboxylic acid functionality, which can be obtained from the hydrolysis of the methyl esters of this compound, makes this molecule an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The high surface area, tunable pore size, and the potential for post-synthetic modification make MOFs highly attractive for applications in heterogeneous catalysis.

By using 5-formylisophthalic acid as the organic linker, the aldehyde functionality can be incorporated directly into the framework of the MOF. This pre-functionalization strategy allows for the creation of MOFs with catalytically active sites distributed throughout the material. The aldehyde groups within the MOF pores can be utilized in several ways:

Direct Catalysis: The aldehyde groups themselves can act as catalytic sites for certain reactions, such as aldol condensations or Knoevenagel condensations.

Post-Synthetic Modification: The aldehyde groups can be chemically modified after the MOF has been synthesized. For example, they can be reduced to alcohols, oxidized to carboxylic acids, or converted to imines by reaction with amines. This allows for the introduction of a wide range of functional groups and catalytic sites into the MOF.

Anchoring of Metal Nanoparticles: The functional groups derived from the aldehyde can serve as anchoring points for the immobilization of metal nanoparticles. These metal-decorated MOFs can act as highly active and selective heterogeneous catalysts for reactions such as hydrogenations, oxidations, and cross-coupling reactions.

The porous nature of the MOF provides a confined environment that can influence the selectivity of the catalytic reaction. The substrate selectivity can be controlled by the pore size, and the shape selectivity can arise from the specific arrangement of the catalytic sites within the framework.

| MOF Design Strategy | Catalytic Application | Potential Advantages |

| Pre-functionalized linker | Aldol condensation, Knoevenagel condensation | Uniform distribution of active sites |

| Post-synthetic modification | Asymmetric catalysis, acid-base catalysis | Versatility in introducing functionalities |

| Metal nanoparticle immobilization | Hydrogenation, oxidation, cross-coupling | High activity and selectivity, catalyst stability |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule.

¹H NMR (Proton NMR) would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons in the Dimethyl 5-formylisophthalate molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl protons of the two ester groups. The splitting patterns (singlet, doublet, triplet, etc.) and integration values of these signals would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the carbons of the benzene ring, the carbonyl carbons of the ester and aldehyde groups, and the methyl carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Data (Hypothetical)

| Analysis | Expected Chemical Shift (δ) in ppm | Description |

| ¹H NMR | ~10.1 | Singlet, 1H (Formyl proton) |

| ~8.6 | Singlet, 2H (Aromatic protons ortho to the formyl group) | |

| ~8.4 | Singlet, 1H (Aromatic proton para to the formyl group) | |

| ~3.9 | Singlet, 6H (Methyl protons of the two ester groups) | |

| ¹³C NMR | ~191 | Carbonyl carbon of the aldehyde |

| ~165 | Carbonyl carbons of the esters | |

| ~138 | Aromatic carbon attached to the formyl group | |

| ~134 | Aromatic carbons attached to the ester groups | |

| ~132 | Aromatic carbons ortho to the formyl group | |

| ~130 | Aromatic carbon para to the formyl group | |

| ~53 | Methyl carbons of the ester groups |

Note: The data in this table is hypothetical and serves as an illustration of what might be expected. Actual experimental values are not available.

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) would be used to analyze a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.

No crystallographic data for this compound has been found in the primary scientific literature or crystallographic databases.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and energetic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, stabilities, and various other chemical features. For Dimethyl 5-formylisophthalate, DFT studies are crucial for understanding its fundamental characteristics.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. This is particularly important for flexible molecules like this compound, which has rotatable ester and formyl groups. DFT calculations are employed to map the potential energy surface by systematically rotating these groups. From this, the lowest energy conformers can be identified.

For instance, studies on similar molecules like thiazole-5-carboxylic acid have used DFT at the B3LYP/6-311++G(d,p) level to find multiple conformers and calculate their relative energies, revealing which structures are most stable nih.gov. A similar approach for this compound would involve rotating the C-C bonds connecting the formyl and ester groups to the benzene (B151609) ring to locate energy minima. The stability of these conformers is influenced by factors like steric hindrance and intramolecular interactions. Crystal structure analysis of a closely related hydrazone derivative of this compound shows that the core molecule is nearly planar, suggesting that planar or near-planar conformations are likely to be energetically favorable researchgate.net.

Table 1: Illustrative Conformational Energy Profile of this compound This table is a hypothetical representation of results from a DFT conformational analysis.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies and spatial distributions of these orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron chemicalbook.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties bris.ac.ukugent.be. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable chemicalbook.com. For this compound, the electron-withdrawing nature of the formyl and ester groups is expected to influence the energies of these orbitals significantly.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is a conceptual representation of data obtained from a DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra mdpi.com. This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (electronic transitions) and the probability of these transitions occurring (oscillator strength).

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the corresponding electronic transitions (e.g., π-π* or n-π*). This information is valuable for understanding the compound's photophysical behavior and for applications in materials like dyes or optical sensors. Calculations are often performed using functionals like B3LYP, which is known for its accuracy in predicting electronic properties mdpi.com.

Table 3: Illustrative TD-DFT Results for Electronic Transitions in this compound This table is a hypothetical representation of TD-DFT output.

Molecular Simulations for Material Properties (e.g., Grand Canonical Monte Carlo for Gas Adsorption in MOFs)

This compound serves as a precursor to functionalized benzenedicarboxylate (BDC) linkers used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage and separation. Molecular simulations, particularly the Grand Canonical Monte Carlo (GCMC) method, are essential for predicting the performance of these materials before their synthesis.

GCMC simulations model the adsorption of gas molecules (e.g., methane, carbon dioxide) within the pores of a MOF at a given temperature and pressure researchgate.net. The simulation calculates key properties such as gas uptake capacity, selectivity, and isosteric heat of adsorption, which indicates the strength of the interaction between the gas and the MOF framework researchgate.net. By modifying the functional group on the BDC linker (derived from this compound), researchers can computationally screen for MOF structures with optimal gas adsorption properties researchgate.net.

Elucidation of Reaction Mechanisms and Pathways through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

This approach allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate whether a reaction is exothermic or endothermic. For example, computational studies can explore the reaction pathways for the conversion of the formyl group or the hydrolysis of the ester groups in this compound. Advanced techniques like interactive molecular dynamics can further help in understanding complex reaction mechanisms within constrained environments like zeolites.

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradients)

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in determining the supramolecular structure and crystal packing of molecules researchgate.net. The Reduced Density Gradient (RDG) method is a computational technique used to visualize and analyze these weak interactions in real space.

The RDG analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals distinct regions corresponding to different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at large negative values.

Weak van der Waals interactions are found near zero.

Strong repulsive interactions (e.g., steric clashes) appear at large positive values.

In a crystal structure of a derivative of this compound, N—H⋯O hydrogen bonds and van der Waals contacts were identified as key forces in the crystal packing researchgate.net. An RDG analysis of this compound would allow for a detailed mapping of the intramolecular and intermolecular forces, such as potential C-H···O interactions, that govern its solid-state architecture.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient synthetic pathways for Dimethyl 5-formylisophthalate is a key area of future research. Traditional synthetic methods often rely on harsh reagents and produce significant waste. ajrconline.orgnih.gov Future efforts will likely focus on the adoption of green chemistry principles to overcome these limitations.

Key Research Thrusts:

Catalytic Innovations: The development of novel catalysts, including acid catalysts, oxidation catalysts, and biocatalysts, will be instrumental in designing more sustainable synthetic routes. ajrconline.org For instance, the use of solid acid catalysts could replace corrosive and difficult-to-recycle homogeneous catalysts in esterification reactions.

Alternative Reagents and Solvents: Research into environmentally benign reagents, such as dimethyl carbonate (DMC) as a green methylating agent, is gaining traction. ajrconline.orgresearchgate.netnih.gov The replacement of conventional volatile organic solvents with greener alternatives like ionic liquids or even solvent-free reaction conditions is another promising avenue. nih.gov

Process Intensification: Techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance reaction rates, improve yields, and reduce energy consumption. nih.gov These methods offer the potential for more controlled and efficient production of this compound.

Exploration of Expanded Applications in Multifunctional Materials

While this compound is a known intermediate for MOF synthesis, its potential extends to a broader range of multifunctional materials. cd-bioparticles.net The inherent functionalities of the formyl and ester groups provide a platform for creating materials with tailored properties.

Emerging Application Areas:

Advanced MOFs: The formyl group can be post-synthetically modified to introduce new functionalities within the MOF structure, leading to materials with enhanced catalytic activity, selective sensing capabilities, or targeted drug delivery profiles.

Porous Organic Polymers (POPs): Beyond crystalline MOFs, this compound can be utilized in the synthesis of amorphous porous organic polymers. These materials are often more processable and can be designed for applications in gas separation and storage.

Functional Polymers: The reactivity of the formyl and ester groups allows for the incorporation of this compound into various polymer backbones, leading to the development of specialty polymers with unique thermal, optical, or mechanical properties.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling is becoming an indispensable tool in materials science, offering the ability to predict material properties and guide experimental efforts. For this compound and its derivatives, advanced computational techniques can accelerate the discovery of new materials with desired functionalities.

Computational Approaches and Their Impact:

Molecular Simulations: Techniques like Monte Carlo and molecular dynamics simulations are employed to understand the interactions between guest molecules and MOFs constructed from this compound, predicting their performance in applications such as gas storage and separation. researchgate.net

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure and reactivity of the compound and its corresponding materials, providing insights into their catalytic mechanisms and other properties.

High-Throughput Computational Screening: By computationally screening large virtual libraries of MOFs based on this compound, researchers can identify promising candidates for specific applications before undertaking laborious and time-consuming experimental synthesis. researchgate.net

Machine Learning: The integration of machine learning algorithms with computational data can further accelerate the design and discovery of novel materials by identifying complex structure-property relationships. researchgate.net

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The overarching goal for the future of this compound synthesis is the comprehensive integration of green chemistry principles throughout the entire lifecycle of the compound and its derived materials. This holistic approach aims to minimize environmental impact from production to application and eventual degradation.

Pillars of Sustainable Synthesis:

Atom Economy: Synthetic routes will be optimized to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Future research may explore the synthesis of this compound or its precursors from renewable biomass sources, reducing reliance on petrochemicals.

Design for Degradation: The design of materials derived from this compound will increasingly consider their end-of-life, aiming for products that can be easily recycled or biodegrade into benign substances.

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as catalysis and process intensification, will be crucial in reducing the carbon footprint associated with its production. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 5-formylisophthalate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start by adapting protocols for structurally similar isophthalate derivatives, such as those involving Friedel-Crafts acylation or esterification of 5-formylisophthalic acid. Use kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize reaction efficiency. Monitor purity via HPLC or GC-MS, and validate yields using gravimetric analysis .

- Key Considerations : Include control experiments to assess side reactions (e.g., over-esterification) and use spectroscopic tracking (e.g., in situ IR for carbonyl group monitoring).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodology : Prioritize H/C NMR to confirm ester and formyl group positions (e.g., formyl proton at ~9.8–10.2 ppm). Complement with FT-IR (C=O stretches at ~1720–1740 cm) and mass spectrometry (ESI-MS for molecular ion validation). For crystalline samples, XRD can resolve structural ambiguities .

- Data Interpretation : Compare spectral data with computational predictions (DFT calculations) to validate assignments .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in polymer precursor applications?

- Methodology : Perform Hammett substituent constant analysis to correlate the formyl group’s electron-withdrawing effects with reactivity in polycondensation reactions. Use DFT-based frontier molecular orbital (FMO) analysis to predict sites for nucleophilic/electrophilic attacks .

- Experimental Validation : Synthesize analogs with varying substituents (e.g., nitro, methoxy) and compare polymerization kinetics via DSC or GPC .

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across studies?

- Methodology : Conduct meta-analyses of existing data to identify variables (e.g., solvent purity, heating rates in TGA) causing inconsistencies. Reproduce experiments under controlled conditions (ASTM/ISO standards) and use statistical tools (e.g., ANOVA) to quantify variability .

- Contradiction Analysis : Cross-reference with computational solubility parameters (Hansen solubility theory) to explain divergent experimental results .

Q. What in silico methods are suitable for predicting the environmental fate and toxicity of this compound, and how do they compare with empirical data?

- Methodology : Apply QSAR models (e.g., EPI Suite) to predict biodegradation pathways and ecotoxicity. Validate predictions via microbial assay systems (e.g., OECD 301D for biodegradation) and in vitro cytotoxicity tests (e.g., HepG2 cell lines) .

- Uncertainty Mitigation : Use sensitivity analysis to identify model limitations (e.g., over-reliance on log values) and prioritize empirical validation for high-risk endpoints .

Data Management & Reporting

Q. How should researchers design experiments to ensure reproducibility and compliance with safety standards for this compound?

- Methodology : Follow OSHA-compliant protocols for handling esters (e.g., PPE guidelines, fume hood use) and document all procedural details (e.g., solvent drying methods, catalyst batches). Use open-access platforms like Zenodo to share raw spectral data and reaction logs .

- Reproducibility : Include negative controls (e.g., catalyst-free reactions) and replicate experiments across independent labs .

Ethical & Strategic Considerations

Q. How can researchers balance novelty and feasibility when investigating understudied applications of this compound?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during project design. For example, prioritize catalytic recycling studies over exploratory toxicology if resources are limited .

- Risk Assessment : Conduct pilot-scale experiments to evaluate scalability before committing to large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.